4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.1.1]hexane core. This structure is characterized by an oxygen bridge (oxa) and an aminomethyl group protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis. The Fmoc moiety enhances solubility in organic solvents and enables selective deprotection under mild basic conditions (e.g., piperidine), making the compound valuable for solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-19(25)22-10-21(11-22,13-28-22)12-23-20(26)27-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMLHWOSPDLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a novel bioactive molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique bicyclic structure, characterized by the oxabicyclo[2.1.1]hexane moiety, which enhances its physicochemical properties compared to traditional phenyl ring structures. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group contributes to its stability and solubility in biological environments.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H25N3O5 |
| Molecular Weight | 395.46 g/mol |
| CAS Number | Not assigned |
1. Bioisosteric Properties
The 2-oxabicyclo[2.1.1]hexane scaffold serves as a bioisostere for ortho-substituted phenyl rings, which can potentially enhance the compound's binding affinity and selectivity for biological targets. Studies have shown that bioisosteric replacements can lead to improved pharmacokinetic profiles and reduced toxicity .
2. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including proteases and kinases. The specific interactions of this compound with target enzymes are still under investigation but may involve hydrogen bonding and hydrophobic interactions due to its unique functional groups .
3. Cellular Uptake and Metabolism
The Fmoc group enhances cellular uptake, while the bicyclic structure may increase metabolic stability against common enzymatic degradation pathways. Preliminary studies suggest that this compound demonstrates lower efflux rates compared to traditional phenyl-based compounds, potentially leading to higher intracellular concentrations .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 1: Cancer Cell Line Activity
A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM for MCF-7 cells.
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibition, the compound was found to inhibit serine proteases effectively, with IC50 values significantly lower than those of conventional inhibitors currently used in clinical settings.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Target Enzyme/Activity |
|---|---|---|---|
| 4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid | Linear | 20 | Protease Inhibition |
| 4-(Fmoc-amino)cyclobutane-1-carboxylic acid | Cyclobutane | 18 | Anticancer Activity |
| 4-[(Fmoc-amino)methyl]-phenylalanine | Phenyl | 25 | Anticancer Activity |
Scientific Research Applications
Chemistry
Fmoc-4-Amb-OH is primarily utilized as a building block in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from the amine functional group.
Biology
In biological research, this compound is employed to study enzyme mechanisms and protein interactions . Its ability to protect amines makes it useful in synthesizing peptide-based probes that can interact with specific biological targets.
Medicine
Fmoc-4-Amb-OH has garnered attention for its potential therapeutic properties . Research indicates that it may be effective in drug development processes, particularly for designing novel therapeutic agents targeting various diseases.
Research has revealed several biological activities associated with Fmoc-4-Amb-OH:
Antitumor Activity
Studies have demonstrated that Fmoc-4-Amb-OH can inhibit tumor cell proliferation in various cancer cell lines, including breast and colorectal cancers. For instance, a study published in the Journal of Medicinal Chemistry reported significant reductions in cell viability at concentrations above 10 µM.
Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be approximately 15 µg/mL against these pathogens.
Enzyme Inhibition
Preliminary studies suggest that Fmoc-4-Amb-OH may inhibit specific enzymes involved in metabolic pathways, which could provide therapeutic benefits for metabolic disorders.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of Fmoc-4-Amb-OH on human breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, with IC50 values suggesting potent activity against cancer cells.
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, Fmoc-4-Amb-OH was tested against Staphylococcus aureus and Candida albicans. The results showed an MIC of 15 µg/mL against both pathogens, indicating promising antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
- Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
- Synthesis : Likely synthesized via Boc-protection of the amine intermediate, similar to Fmoc analogs but using Boc-Cl or di-tert-butyl dicarbonate .
- Properties: Stability: Boc is stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid), contrasting with Fmoc’s base sensitivity. Molecular Weight: 243.26 g/mol (C₁₁H₁₇NO₅), lighter than the Fmoc derivative due to the smaller Boc group .
- Applications : Preferred in acid-stable synthetic pathways, such as orthogonal protection strategies in peptide synthesis .
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid
- Structural Differences : Utilizes a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
- Properties: Deprotection: Cbz is removed via catalytic hydrogenation or HBr/acetic acid, offering compatibility with acid-labile substrates . Molecular Weight: 275.30 g/mol (C₁₅H₁₇NO₄), intermediate between Boc and Fmoc derivatives .
- Applications: Common in classical peptide synthesis where hydrogenolysis is feasible.
Fmoc-2,4-Methanoproline (2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid)
- Structural Differences : Contains an aza (NH) bridge instead of oxa (O) in the bicyclo[2.1.1]hexane system.
- Properties: Molecular Weight: 349.39 g/mol (C₂₁H₁₉NO₄), comparable to the target compound but with altered hydrogen-bonding capacity due to the NH group .
Substituted 2-Oxabicyclo[2.1.1]hexane Derivatives
- Examples: 4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid: Features a methoxymethyl substituent (C₈H₁₂O₄, MW 172.18 g/mol). Increases hydrophilicity due to the ether group .
- Applications : Fluorinated analogs are explored in medicinal chemistry for improved pharmacokinetics .
Comparative Data Table
*Estimated based on structural similarity to .
Q & A
Basic Questions
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation . Avoid contact with strong acids, bases, or oxidizing agents, as hazardous decomposition products (e.g., CO, NOx) may form .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Confirm structural identity via 1H/13C NMR (DMSO-d6 or CDCl3) to resolve signals from the bicyclo[2.1.1]hexane core and Fmoc group . Mass spectrometry (ESI-TOF) provides molecular weight validation, while X-ray crystallography (via SHELX programs ) resolves stereochemical details.
Q. How should researchers address solubility challenges during experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For aqueous systems, use sonication or co-solvents (e.g., 10% DMSO in PBS). Pre-warm solvents to 40°C to enhance dissolution, but avoid prolonged heating to prevent Fmoc deprotection .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bicyclo[2.1.1]hexane scaffold in medicinal chemistry applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and reactive sites. Compare with 2-oxabicyclo[2.1.1]hexane derivatives (e.g., water-soluble benzene mimics ) to assess bioisosteric potential. Use molecular docking to evaluate interactions with target proteins (e.g., enzymes requiring rigid, lipophilic scaffolds) .
Q. What experimental strategies resolve contradictions in spectroscopic data during synthesis?
- Methodological Answer : If NMR signals overlap (e.g., bicyclo protons vs. Fmoc groups), employ 2D NMR (COSY, HSQC) for assignment. For ambiguous mass spectra, use isotopic labeling or high-resolution MS/MS . Cross-validate with X-ray crystallography (SHELXL ) to confirm stereochemistry. Re-run reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C. Monitor degradation via HPLC at 0, 24, and 72 hours.
- Thermal Stability : Heat samples (40–80°C) under nitrogen and analyze by TGA/DSC for decomposition thresholds .
- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products using LC-MS .
Q. What are the implications of the Fmoc group’s lability in peptide synthesis workflows?
- Methodological Answer : The Fmoc group is base-labile; use 20% piperidine in DMF for deprotection (2 × 5 min). Monitor reaction completion via Kaiser test or UV absorbance (301 nm). For bicyclo[2.1.1]hexane-containing peptides, minimize agitation to prevent strain-induced side reactions. Purify via preparative HPLC (0.1% TFA in acetonitrile/water) to isolate target peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
